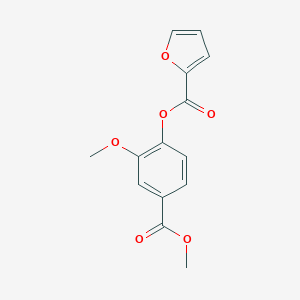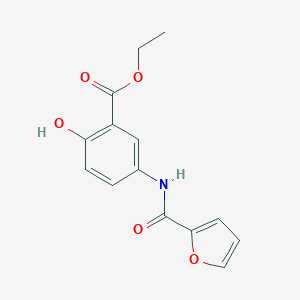![molecular formula C19H21ClN2O4 B309297 4-chloro-3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B309297.png)
4-chloro-3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide, also known as CEAB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
作用機序
The exact mechanism of action of 4-chloro-3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. This compound may also induce apoptosis by activating certain cellular pathways.
Biochemical and Physiological Effects
Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes that play a key role in the programmed cell death pathway. This compound has also been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival, such as AKT and ERK. In addition, this compound has been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis.
実験室実験の利点と制限
One advantage of 4-chloro-3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide is that it has shown promising results in preclinical studies as a potential therapeutic agent for cancer and inflammatory diseases. However, its potential toxicity and side effects need to be further studied before it can be developed as a clinical drug. Another limitation is that the exact mechanism of action of this compound is not fully understood, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for research on 4-chloro-3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide. One direction is to further study its potential as a therapeutic agent for cancer and inflammatory diseases, including in vivo studies and clinical trials. Another direction is to study its mechanism of action in more detail, including its interactions with specific enzymes and cellular pathways. Finally, there is a need for further studies on the toxicity and side effects of this compound, as well as its pharmacokinetics and pharmacodynamics, to determine its potential as a clinical drug.
合成法
The synthesis of 4-chloro-3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with ethyl acetoacetate to form 4-chloro-3-oxobenzoic acid ethyl ester. This intermediate is then reacted with ethoxyamine hydrochloride to form 4-chloro-3-[(ethoxyamino)carbonyl]benzoic acid ethyl ester. Finally, the ethyl ester is reacted with 2-ethoxyaniline to form this compound.
科学的研究の応用
4-chloro-3-[(ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide has been studied for its potential therapeutic properties, particularly in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, and can also induce apoptosis (programmed cell death) in cancer cells. This compound has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and colitis.
特性
分子式 |
C19H21ClN2O4 |
|---|---|
分子量 |
376.8 g/mol |
IUPAC名 |
4-chloro-3-[(2-ethoxyacetyl)amino]-N-(2-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C19H21ClN2O4/c1-3-25-12-18(23)21-16-11-13(9-10-14(16)20)19(24)22-15-7-5-6-8-17(15)26-4-2/h5-11H,3-4,12H2,1-2H3,(H,21,23)(H,22,24) |
InChIキー |
CXUWMMFQSKFALR-UHFFFAOYSA-N |
SMILES |
CCOCC(=O)NC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2OCC)Cl |
正規SMILES |
CCOCC(=O)NC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2OCC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-N-(2-phenylethyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309215.png)


![N-{3-[(2-ethoxyanilino)carbonyl]phenyl}isonicotinamide](/img/structure/B309218.png)
![Propyl 5-[(2-fluorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309220.png)
![N-{3-[(2-ethoxyanilino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B309221.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(2-fluorobenzoyl)amino]benzamide](/img/structure/B309223.png)
![4-chloro-N-(2-ethoxyphenyl)-3-[(methoxyacetyl)amino]benzamide](/img/structure/B309224.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(methoxyacetyl)amino]benzamide](/img/structure/B309227.png)
![Ethyl 4-chloro-3-[(methoxyacetyl)amino]benzoate](/img/structure/B309228.png)
![4-chloro-N-cyclohexyl-3-{[2-(4-isobutylphenyl)propanoyl]amino}benzamide](/img/structure/B309231.png)
![3-{[2-(4-isobutylphenyl)propanoyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B309233.png)
![N-(4-chlorophenyl)-2-{[2-(4-isobutylphenyl)propanoyl]amino}benzamide](/img/structure/B309234.png)
![4-chloro-N-(4-ethoxyphenyl)-3-{[2-(4-isobutylphenyl)propanoyl]amino}benzamide](/img/structure/B309237.png)